D-Galacturonan, chromium salt

Description

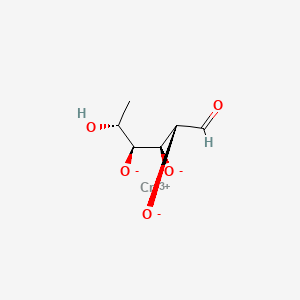

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

107852-56-2 |

|---|---|

Molecular Formula |

C6H9CrO5 |

Molecular Weight |

213.13 g/mol |

IUPAC Name |

chromium(3+);(2R,3S,4R,5R)-5-hydroxy-1-oxohexane-2,3,4-triolate |

InChI |

InChI=1S/C6H9O5.Cr/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8H,1H3;/q-3;+3/t3-,4+,5+,6-;/m1./s1 |

InChI Key |

MFRLHQATDYCCPA-OLALXQGDSA-N |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])[O-])[O-])O.[Cr+3] |

Canonical SMILES |

CC(C(C(C(C=O)[O-])[O-])[O-])O.[Cr+3] |

Origin of Product |

United States |

Methodologies for Synthesis and Controlled Preparation of D Galacturonan, Chromium Salt Complexes

Strategies for D-Galacturonan Ligand Preparation and Functionalization for Optimized Chromium Binding

To optimize chromium binding, the D-Galacturonan polymer, the primary component of pectin (B1162225), must be chemically or enzymatically modified. These strategies aim to control the availability of binding sites or to introduce new, more potent ones.

The primary sites for metal ion binding on the D-Galacturonan backbone are the carboxyl groups (-COOH) at the C6 position of the galacturonic acid units. The availability of these groups is dictated by the degree of methylesterification (DM), which is the percentage of carboxyl groups that are naturally esterified with methanol (B129727). mdpi.com Chemical modification provides a direct route to control this parameter.

De-esterification (saponification) is commonly achieved by treating pectin with an acid or alkali. mdpi.com Alkaline hydrolysis, for instance, effectively removes methyl ester groups, exposing negatively charged carboxylate groups (-COO⁻) that are crucial for electrostatic attraction and coordination with cationic chromium ions. ncsu.edu This process converts high-methoxy pectin (HMP; DM > 50%) into low-methoxy pectin (LMP; DM < 50%), significantly enhancing its capacity to bind divalent and trivalent metal ions. nih.gov

Conversely, esterification can be employed to introduce various functional groups or to control the hydrophobicity of the polymer. While methyl esterification neutralizes the carboxyl binding sites, esterification with other molecules, such as those bearing additional chelating functionalities, can create a more tailored ligand. mdpi.com For example, reacting the carboxylate form of pectin with alkyl halides can introduce new ester functions. ncsu.edu

Amidation is another key chemical modification. Reacting pectin with ammonia (B1221849) or other amines converts the methyl ester groups or the carboxylic acid groups directly into amide functionalities. mdpi.com Pectin hydrazide, formed by reacting pectin with hydrazine (B178648) hydrate, has been shown to possess strong metal-chelating abilities, capable of forming stable gels with multivalent metal ions. ncsu.edu

These chemical routes allow for precise control over the density and type of binding sites on the D-Galacturonan backbone, thereby tailoring it for optimal chromium complexation.

Enzymatic modifications offer high specificity and mild reaction conditions for altering the structure of D-Galacturonan. mdpi.com Pectin methylesterases (PMEs) and polygalacturonases (PGs) are the primary enzymes used for this purpose.

Pectin Methylesterases (PMEs) catalyze the de-methylesterification of the homogalacturonan backbone, cleaving the methyl ester bonds to release methanol and generate free, negatively charged carboxyl groups. This enzymatic action is a highly controlled way to increase the availability of metal-binding sites. The mode of action of PMEs can vary depending on their source. Plant-derived PMEs often act in a blockwise manner, creating long, contiguous stretches of free carboxyl groups, which is particularly effective for forming stable "egg-box" structures with divalent cations and similar complexes with trivalent ions like chromium. Fungal PMEs, in contrast, tend to act more randomly, resulting in a more distributed pattern of free carboxyl groups.

Polygalacturonases (PGs) are hydrolases that cleave the α-(1,4)-glycosidic bonds between galacturonic acid residues. Their action leads to the depolymerization of the D-Galacturonan chain, generating shorter oligomers known as oligogalacturonides (OGs). uts.edu.au PGs can be classified based on their mode of action:

Endo-PGs cleave the polymer chain internally in a random fashion, producing a mixture of OGs of various lengths.

Exo-PGs act on the non-reducing end of the polymer, releasing monosaccharide or disaccharide units.

By carefully controlling the reaction time, enzyme concentration, and type of PG used, it is possible to generate D-Galacturonan fragments of a specific size range. These oligomers can offer different complexation kinetics and solubility profiles compared to the high-molecular-weight polymer, allowing for finer control over the properties of the final chromium salt complex.

The following table summarizes the effects of enzymatic modifications on the D-Galacturonan ligand.

| Enzyme | Primary Action | Effect on D-Galacturonan Structure | Impact on Chromium Binding Potential |

|---|---|---|---|

| Pectin Methylesterase (PME) | De-esterification | Increases the number of free carboxyl groups by removing methyl esters. | Increases the density of negatively charged binding sites for Cr(III). |

| Endo-Polygalacturonase (Endo-PG) | Internal chain cleavage | Reduces polymer chain length, generating a distribution of oligomers. | Alters solubility and steric accessibility of binding sites. |

| Exo-Polygalacturonase (Exo-PG) | Terminal chain cleavage | Generates monomers and dimers from the chain end. | Produces small, well-defined ligands for complexation studies. |

To further enhance the metal-binding capacity and selectivity of D-Galacturonan, ancillary ligands with a high affinity for chromium can be chemically grafted onto the polysaccharide backbone. This strategy introduces chelating agents that are often more powerful than the native carboxyl groups.

Phosphonate (B1237965) Grafting: Phosphonic acids are known for their strong coordination with metal ions. nih.gov The functionalization of polysaccharides with phosphonate groups can create highly effective metal sorbents. A common approach involves a multi-step synthesis where the polysaccharide is first activated, for instance with epichlorohydrin, to create reactive sites. These sites can then be reacted with reagents to introduce phosphonate groups. For example, alginate, a polysaccharide structurally similar to pectin, has been functionalized by creating an alginate/polyethylenimine composite, which is then phosphorylated to introduce phosphonic acid groups, significantly enhancing its affinity for metal ions. nih.gov A final de-esterification step using a reagent like trimethylsilyl (B98337) bromide converts the phosphonate esters into the desired phosphonic acids. nih.gov

Dendrimer Conjugation: Dendrimers are highly branched, synthetic macromolecules with a large number of surface functional groups. nih.gov Poly(amidoamine) (PAMAM) dendrimers, with their abundant surface amine and internal amide groups, are particularly effective chelators for heavy metal ions. nih.gov Grafting dendrimers onto a polysaccharide backbone like D-Galacturonan can dramatically increase the density of binding sites. The process typically involves creating reactive sites on the pectin backbone (e.g., through oxidation to form aldehydes or by activating carboxyl groups) to which the dendrimers can be covalently attached. This approach combines the biocompatibility of the polysaccharide with the high metal-chelation efficiency of the dendrimer. nih.govrsc.org

Optimized Protocols for Chromium Ion Complexation with D-Galacturonan

Once the D-Galacturonan ligand is suitably prepared, complexation with chromium can be achieved through two primary strategies: direct assembly with Cr(III) or a reductive approach starting with Cr(VI).

This method involves the direct reaction of a prepared D-Galacturonan ligand with a water-soluble chromium(III) salt, such as chromium(III) chloride (CrCl₃) or chromium(III) nitrate (B79036) (Cr(NO₃)₃), in an aqueous solution. nih.govgoogle.com The primary binding mechanism involves the coordination of the Cr(III) ion by the deprotonated carboxylate groups (-COO⁻) on the galacturonic acid residues. nih.gov Hydroxyl groups on the sugar rings may also participate in chelation.

The efficiency and nature of the complexation are influenced by several factors:

pH: The solution pH must be high enough to ensure that the carboxyl groups on the D-Galacturonan are deprotonated, making them available for binding. However, the pH must also be controlled to prevent the precipitation of chromium(III) hydroxide (B78521) (Cr(OH)₃), which occurs in less acidic conditions. Research has shown that galacturonate salts can inhibit the precipitation of chromium hydroxides, suggesting the formation of soluble complexes. nist.gov

Ligand Preparation: The degree of esterification of the D-Galacturonan is critical. A low degree of esterification provides more available carboxylate binding sites, leading to stronger and more extensive complexation. nih.gov

Reaction Conditions: Temperature and reaction time can influence the kinetics of complex formation and the final structure of the complex. The synthesis of Cr(III) complexes with organic ligands often involves heating the reaction mixture to facilitate coordination. nih.gov

The resulting complex is typically isolated by precipitation, for example, by adding a non-solvent like ethanol, followed by filtration and drying.

This approach utilizes the reducing properties of the saccharide structure itself to convert toxic, highly mobile hexavalent chromium (Cr(VI)), often in the form of chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻), into the more stable trivalent state (Cr(III)). The newly formed Cr(III) is then immediately chelated by the D-Galacturonan ligand in the same reaction medium.

Redox Reaction: D-Galacturonic acid acts as a reducing agent, oxidizing itself while reducing chromium. The oxidation of D-galacturonic acid by Cr(VI) ultimately yields aldaric acid and Cr(III). This redox reaction is complex and involves the formation of intermediate chromium species, such as Cr(V) and Cr(IV). The rates of these intermediate reactions are dependent on pH and the concentration of the galacturonic acid.

Chelation: As Cr(III) ions are generated in situ, they are immediately captured by the carboxyl and hydroxyl groups of the D-Galacturonan molecules present in the solution. This immediate chelation is advantageous as it sequesters the Cr(III) and prevents its precipitation as hydroxide, especially if the reaction is conducted at a suitable pH.

The following table outlines key parameters influencing the reductive complexation process.

| Parameter | Influence on the Reaction | Typical Conditions/Observations |

|---|---|---|

| pH | Strongly affects the reduction rate and chromium speciation. | The reaction is generally faster under acidic conditions, which favor the more potent oxidizing forms of Cr(VI). nih.govplos.org |

| Reactant Ratio | Determines the completeness of the reduction and the nature of the final complex. | A significant excess of D-galacturonic acid is typically used to ensure the complete reduction of Cr(VI) to Cr(III). |

| Temperature | Increases the rate of the reduction reaction. | Higher temperatures can accelerate the reduction process, leading to shorter reaction times. nih.gov |

This in situ method provides an elegant route to forming a stable D-Galacturonan-Cr(III) complex directly from a Cr(VI) source.

Influence of Reaction Parameters: pH, Temperature, Ionic Strength, and Reactant Stoichiometry on Complex Formation Efficiency

Influence of pH

The pH of the reaction medium is a paramount factor influencing the complexation between D-Galacturonan and chromium ions. It directly affects the ionization state of the carboxyl groups on the galacturonic acid residues and the chemical species of chromium(III) present in the solution.

For complexation to occur, the carboxyl groups (-COOH) of the D-Galacturonan chain must be deprotonated to carboxylate groups (-COO⁻), which act as the binding sites for the positively charged chromium ions. This deprotonation is favored at higher pH values. However, chromium(III) ions in aqueous solutions are prone to hydrolysis, forming various hydroxo complexes and eventually precipitating as chromium hydroxide (Cr(OH)₃) as the pH increases. Therefore, an optimal pH range is required that ensures sufficient deprotonation of the galacturonic acid units while keeping the chromium ions in a soluble, reactive form.

Research on pectin-metal ion interactions indicates that cation binding is highly pH-dependent. For instance, calcium binding to pectin reaches a maximum level in the pH range of 5 to 7.5. nih.gov Studies on the complexation of Cr(III) with other organic ligands have identified optimal formation conditions in mildly acidic environments. For example, the synthesis of a chromium picolinate (B1231196) complex is optimized at a pH between 3.5 and 4.2, while the complexation with N,N'-bis(salicyliden)-methylendiamine shows an optimum pH of 4.6. researchgate.netgoogle.com At very low pH, the high concentration of H⁺ ions competes with Cr³⁺ for the carboxylate binding sites, reducing complexation efficiency. Conversely, at pH levels above the optimal range, the formation of insoluble chromium hydroxides becomes dominant, preventing the desired complex formation. The degradation of the pectin chain itself is also influenced by pH, with minimum degradation observed around pH 3.0. researchgate.net

| Parameter | Optimal Condition | System | Rationale |

| pH | 3.5 - 4.2 | Chromium Picolinate Synthesis | Balances ligand deprotonation and Cr³⁺ solubility, preventing precipitation. google.com |

| pH | 4.6 | Cr(III)-Salmen® Complex | Maximizes absorbance, indicating peak complex formation. researchgate.net |

| pH | 5.0 - 7.5 | Calcium-Pectin Binding | Optimal range for carboxylate availability and cation binding. nih.gov |

Influence of Temperature

Temperature plays a dual role in the synthesis of D-Galacturonan, chromium salt. It can enhance the reaction rate by providing the necessary activation energy for the formation of coordinate bonds between the chromium ion and the carboxylate groups. However, elevated temperatures can also promote undesirable side reactions, such as the degradation of the D-Galacturonan backbone.

Pectin chains are susceptible to thermal degradation through mechanisms like acid-catalyzed hydrolysis and β-elimination, both of which increase with rising temperature. researchgate.net Studies show that pectin degradation rates increase significantly at temperatures from 80°C to 110°C. researchgate.net Therefore, the reaction temperature must be carefully controlled to be high enough to facilitate complexation within a reasonable timeframe but low enough to maintain the structural integrity of the polysaccharide. For example, the synthesis of chromium picolinate is effectively carried out at temperatures between 70°C and 90°C. google.com The intrinsic viscosity of pectin solutions, an indicator of molecular size, has been shown to decrease as temperature increases from 20°C to 60°C, suggesting conformational or degradative changes. scispace.com

| Parameter | Condition | System | Effect |

| Temperature | 70°C - 90°C | Chromium Picolinate Synthesis | Optimal range for achieving high yield without significant side reactions. google.com |

| Temperature | 80°C - 110°C | Pectin Solutions | Increased rates of acid hydrolysis and β-elimination, leading to polymer degradation. researchgate.net |

| Temperature | 20°C - 60°C | Pectin Solutions | Linear decrease in intrinsic viscosity, indicating structural changes. scispace.com |

Influence of Ionic Strength

The ionic strength of the reaction medium, determined by the concentration of background electrolytes, significantly affects the electrostatic interactions that are crucial for complex formation. The binding of chromium ions to the negatively charged D-Galacturonan chain is an ion-exchange process that can be influenced by the presence of other competing cations.

An increase in ionic strength generally leads to a decrease in the binding efficiency between polyanions like D-Galacturonan and multivalent cations. nih.gov This is attributed to the charge-screening effect, where the added salt ions form an ionic atmosphere around both the polysaccharide chain and the chromium ions, weakening their electrostatic attraction. Research on pectin-calcium binding has demonstrated that the level of cation binding decreases as ionic strength increases. nih.gov This suggests that for efficient D-Galacturonan-chromium complexation, the reaction should ideally be conducted in a low ionic strength medium to maximize the electrostatic driving force for binding.

| Parameter | Condition | System | Effect on Complexation |

| Ionic Strength | Increasing | Calcium-Pectin Binding | Decreased cation binding due to charge-screening effects. nih.gov |

| Ionic Strength | Low | General Polyelectrolyte-Ion Binding | Favors complexation by maximizing electrostatic attraction. |

Influence of Reactant Stoichiometry

The molar ratio of D-Galacturonan (specifically, its available carboxyl groups) to chromium salt is a critical factor that dictates the structure and properties of the final complex. Chromium(III) typically forms six-coordinate octahedral complexes. jocpr.comnih.gov To achieve a stable, coordinatively saturated complex, a sufficient number of ligand binding sites must be available.

| Parameter | Molar Ratio (Metal:Ligand) | System | Significance |

| Reactant Stoichiometry | 1:3 | Chromium(III) : Picolinic Acid | Ensures formation of a stable, coordinatively saturated complex. google.com |

| Reactant Stoichiometry | 1:3 | Chromium(III) : 1-hydroxy-2-pyridinone-6-carboxylic acid | Indicated by mass spectrometry for stable complex formation. buu.ac.th |

Comprehensive Characterization of D Galacturonan, Chromium Salt Complexes

Advanced Spectroscopic Techniques for Elucidating Chromium-D-Galacturonan Coordination Environments

A suite of sophisticated spectroscopic methods is employed to probe the structural and electronic properties of these complexes. Each technique offers unique information, and their combined application provides a comprehensive picture of the chromium-D-galacturonan interaction.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups involved in the coordination of chromium ions. e-journals.in The interaction between chromium and D-galacturonan, a major component of pectin (B1162225), leads to noticeable changes in the vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (-OH) groups. researchgate.net

In the FT-IR spectrum of D-galacturonan, the asymmetric and symmetric stretching vibrations of the carboxylate group typically appear around 1630 cm⁻¹ and 1334 cm⁻¹, respectively. researchgate.net Upon complexation with chromium, these bands often shift to different wavenumbers, indicating the involvement of the carboxylate groups in the ligation. researchgate.net For instance, an increase in the absorption at 1617 cm⁻¹ suggests the replacement of hydrogen in the carboxyl group with a chromium ion. researchgate.net

Furthermore, the broad absorption band observed in the region of 3400-3300 cm⁻¹, attributed to the O-H stretching of hydroxyl groups, can also exhibit shifts or changes in intensity upon chromium binding. pbf.hr This suggests that the hydroxyl groups of the galacturonic acid residues may also participate in the coordination with the chromium ion. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands in D-Galacturonan and its Chromium Complexes

| Functional Group | Wavenumber (cm⁻¹) in D-Galacturonan | Wavenumber (cm⁻¹) in Chromium-D-Galacturonan Complex | Interpretation of Change |

| O-H Stretching (Hydroxyl) | ~3400-3300 (broad) | Shift and/or change in intensity | Involvement of hydroxyl groups in coordination. pbf.hr |

| C-H Stretching | ~2937 | Minor shifts | Indicates the carbohydrate backbone remains intact. researchgate.net |

| C=O Stretching (Esterified/Undissociated Carboxyl) | ~1746 | Decrease in intensity | Suggests deprotonation and coordination of carboxyl groups. researchgate.net |

| COO⁻ Asymmetric Stretching | ~1630 | Shift to lower or higher wavenumbers (e.g., 1611-1617 cm⁻¹) | Direct evidence of carboxylate group coordination to chromium. researchgate.net |

| COO⁻ Symmetric Stretching | ~1334 | Shift in position | Confirms the participation of the carboxylate group in binding. researchgate.net |

| C-O-C Glycosidic Linkage | ~1200-1000 | Minimal changes | The main polysaccharide chain is generally stable. researchgate.net |

Note: The exact wavenumbers can vary depending on the specific sample preparation and the degree of complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about D-galacturonan and the changes that occur upon complexation with chromium. mdpi.com Both ¹H and ¹³C NMR are valuable, with two-dimensional techniques like COSY and HSQC being particularly useful for assigning complex spectra. mdpi.com

The anomeric protons (H-1) of the galacturonic acid residues typically resonate in the region of 4.3-5.9 ppm in the ¹H NMR spectrum. creative-proteomics.com The chemical shift of these protons can indicate the anomeric configuration (α or β). creative-proteomics.comunina.it For instance, α-anomeric protons generally appear at a lower field (further downfield) than β-anomeric protons. creative-proteomics.com Upon interaction with a paramagnetic center like chromium(III), significant broadening or shifting of NMR signals can occur for nuclei in close proximity to the metal ion. This paramagnetic effect can be used to identify the binding sites on the D-galacturonan chain. researchgate.net

In ¹³C NMR, the C-6 carbon of the galacturonic acid units, which is part of the carboxyl group, is particularly informative. Its chemical shift, typically in the range of 168-176 ppm, is sensitive to the state of the carboxyl group (free acid, esterified, or complexed with a metal ion). scispace.com Changes in the chemical shifts of other ring carbons can also provide insights into conformational changes of the pyranose ring upon chromium binding. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for D-Galacturonan Residues

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H (Anomeric H-1) | 4.3 - 5.9 | Anomeric configuration (α vs. β). creative-proteomics.com |

| ¹H (Other ring protons) | 3.5 - 4.5 | Overall ring structure and conformation. |

| ¹H (Methyl of ester group) | ~3.73 | Degree of methylation. researchgate.net |

| ¹³C (Anomeric C-1) | 98 - 106 | Anomeric configuration (α-anomers ~98-103 ppm, β-anomers ~103-106 ppm). unina.it |

| ¹³C (Carboxyl C-6) | 168 - 176 | State of the carboxyl group (free, esterified, or complexed). scispace.com |

| ¹³C (Other ring carbons) | 60 - 85 | Ring conformation and glycosidic linkages. |

Note: The presence of paramagnetic chromium will lead to broadening and potential shifting of these signals, particularly for nuclei near the binding site.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chiral aspects of molecules and is particularly sensitive to changes in the conformation of biopolymers. nih.gov D-galacturonan is a chiral molecule due to its sugar residues, and its CD spectrum can provide information about its secondary structure in solution.

Upon complexation with chromium, changes in the CD spectrum can indicate that the binding of the metal ion induces a conformational change in the polysaccharide chain. nih.gov These changes could arise from the formation of a more ordered structure as the polymer wraps around the chromium ion or from specific interactions that alter the dihedral angles of the glycosidic linkages. Theoretical studies on chromium(III) complexes have shown that their CD spectra can be simulated to help elucidate the absolute configuration of the complex. nih.gov The analysis of the CD spectra of chromium-D-galacturonan complexes can thus provide valuable insights into the three-dimensional arrangement of the polysaccharide chain around the metal center.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying species with unpaired electrons, such as chromium(III) and chromium(V). nih.govk-state.edu This makes it an invaluable tool for directly probing the electronic environment of the chromium center in D-galacturonan complexes. nih.gov

The EPR spectrum provides information about the oxidation state of chromium. nih.gov For instance, Cr(III) and Cr(V) are EPR-active, while Cr(VI) is EPR-silent. The g-value obtained from the spectrum is characteristic of the metal ion and its coordination environment. nih.gov Analysis of the fine and hyperfine structures of the EPR signal can yield details about the symmetry of the coordination sphere and the nature of the coordinating ligands. nih.gov

Studies on the interaction of chromium with D-galacturonic acid have shown that the EPR spectra can distinguish between different types of complexes formed at different pH values. nih.gov For example, at lower pH, five-coordinate oxo-Cr(V) bischelates have been identified, where the uronic acid binds through the carboxylate and an α-hydroxyl group. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. azooptics.comnih.gov For D-galacturonan, chromium salt, XPS can be used to confirm the presence of chromium on the surface of the polysaccharide and to determine its oxidation state. The binding energy of the Cr 2p core level electrons is sensitive to the oxidation state of chromium. uwo.ca For example, the Cr 2p₃/₂ peak for Cr(III) is typically found at a different binding energy than that for Cr(VI). researchgate.netthermofisher.com

X-ray Absorption Fine Structure (XAFS) spectroscopy provides information about the local atomic structure around a specific element. By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, one can determine the oxidation state of chromium and details about its coordination environment, such as the number and type of neighboring atoms and the interatomic distances. nih.gov XAFS studies on chromium(III) formed in the presence of biological ligands have indicated binding to carboxylate, amine, and imidazole (B134444) residues. nih.gov

Table 3: Representative Binding Energies for Chromium Species in XPS

| Chromium Species | Cr 2p₃/₂ Binding Energy (eV) |

| Cr(0) (metal) | ~574 |

| Cr(III) oxide (Cr₂O₃) | ~576.5 |

| Cr(III) hydroxide (B78521) (Cr(OH)₃) | ~577.5 |

| Cr(VI) oxide (CrO₃) | Higher binding energies than Cr(III) |

Note: These are approximate values and can be influenced by the specific chemical environment. researchgate.net

UV-Visible (UV-Vis) spectroscopy is a widely used technique to monitor the formation of chromium complexes and to study their electronic properties. The d-electrons of transition metal ions like chromium(III) can be excited from lower energy d-orbitals to higher energy d-orbitals by the absorption of light in the visible region of the electromagnetic spectrum. rsc.org These electronic transitions, known as d-d or ligand field transitions, give rise to characteristic absorption bands in the UV-Vis spectrum. youtube.com

The formation of a complex between chromium and D-galacturonan can be followed by monitoring the appearance of new absorption bands or shifts in the existing bands of the chromium ion. The position and intensity of these bands are sensitive to the nature of the ligands and the coordination geometry around the chromium ion. docbrown.info For example, the UV-Vis spectrum of a chromium(III) complex can show distinct absorption peaks corresponding to ligand field transitions, and the energy of these transitions provides information about the ligand field splitting parameter (Δo for an octahedral complex). youtube.com

Microscopic and Scattering Methods for Morphological and Size Characterization

A combination of high-resolution microscopy and light scattering techniques is employed to elucidate the nanoscale topology, elemental distribution, and hydrodynamic size of this compound complexes.

The degree of aggregation and the morphology of the resulting complexes are influenced by factors such as the concentration of both the D-Galacturonan and the chromium salt, as well as the pH of the solution. AFM can be used to study these effects systematically. For instance, at low chromium concentrations, one might observe the initial stages of aggregation, with individual polymer chains starting to associate. As the chromium concentration increases, more extensive networks are likely to form, which can be clearly visualized with AFM. The height and width of the polymer chains and their aggregates can be measured from the AFM images, providing quantitative data on the extent of complexation and aggregation.

Table 1: Representative AFM Morphological Data for D-Galacturonan and its Chromium Salt Complex

| Parameter | D-Galacturonan | This compound Complex |

| Morphology | Individual, elongated chains with occasional branching | Aggregated network of interconnected chains |

| Average Height | 0.5 - 1.5 nm | 2.0 - 5.0 nm |

| Average Width | 5 - 10 nm | 20 - 50 nm |

| Aggregation | Low | High, concentration-dependent |

Note: The data in this table is illustrative and based on typical results for pectin and its metal complexes.

Transmission Electron Microscopy (TEM) offers higher resolution imaging than AFM, allowing for the visualization of the internal structure of the this compound nanostructures. When coupled with Energy Dispersive Spectroscopy (EDS), TEM becomes a powerful tool for elemental analysis, enabling the mapping of chromium distribution within the complex. This is crucial for confirming the association of chromium with the D-Galacturonan polymer and for understanding the uniformity of this association.

In a typical TEM-EDS analysis, a dilute solution of the complex is deposited onto a TEM grid. The TEM provides a high-magnification image of the nanostructures, which may appear as fibrous networks or aggregated particles. The EDS detector then scans the sample with an electron beam, causing the atoms to emit characteristic X-rays. By analyzing the energy of these X-rays, the elemental composition of a specific area of the sample can be determined. This allows for the creation of elemental maps, which overlay the distribution of chromium onto the TEM image of the nanostructure. Such maps would be expected to show a high correlation between the locations of the polymer network and the chromium signal, confirming the formation of a this compound complex. This technique can also reveal whether the chromium is uniformly distributed throughout the complex or concentrated in specific nodes or regions.

The DLS instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the complexes in solution. Larger particles move more slowly, leading to slower fluctuations in the scattered light. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. The results are typically presented as a size distribution histogram or curve, showing the range of particle sizes present in the sample. A key parameter obtained from DLS is the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A low PDI value suggests a monodisperse sample with a narrow range of sizes, while a high PDI value indicates a polydisperse sample with a wide range of sizes. The formation of this compound complexes is likely to result in a higher PDI compared to the uncomplexed polymer, reflecting the heterogeneous nature of the aggregation process.

Table 2: Illustrative DLS Data for D-Galacturonan and its Chromium Salt Complex

| Sample | Z-Average Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) |

| D-Galacturonan | 150 - 300 | 0.2 - 0.4 |

| This compound Complex | 500 - 1500 | 0.4 - 0.7 |

Note: The data in this table is illustrative and based on typical results for pectin and its interactions in solution.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for separating molecules based on their hydrodynamic volume. When coupled with a Multi-Angle Light Scattering (MALS) detector, it allows for the accurate determination of the absolute molar mass and the polydispersity of polymers without the need for column calibration with standards. This is particularly useful for characterizing this compound complexes, as their structure and hydrodynamic behavior can be significantly different from standard calibration polymers.

In an SEC-MALS experiment, the sample is injected into a column packed with porous beads. Larger molecules cannot enter the pores and therefore elute first, while smaller molecules can penetrate the pores to varying degrees and elute later. As the separated molecules exit the column, they pass through the MALS detector, which measures the intensity of light scattered at multiple angles. The intensity of the scattered light is directly proportional to the molar mass and concentration of the molecules. By combining the MALS data with the concentration measurement from a refractive index (RI) or UV detector, the absolute molar mass at each elution volume can be calculated.

This technique would be expected to show a significant increase in the molar mass of the D-Galacturonan upon complexation with chromium. The resulting chromatogram would likely show a shift to earlier elution times, corresponding to the larger size of the complexes. The MALS detector would provide a precise measurement of the weight-average molecular weight (Mw) and the number-average molecular weight (Mn) of the complex. The ratio of these two values gives the Polydispersity Index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. An increase in the PDI upon complexation would indicate a more heterogeneous mixture of complex sizes.

Table 3: Expected SEC-MALS Results for D-Galacturonan and its Chromium Salt Complex

| Parameter | D-Galacturonan | This compound Complex |

| Weight-Average Molecular Weight (Mw) | 50,000 - 150,000 g/mol | > 500,000 g/mol (highly dependent on complexation conditions) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | 2.5 - 4.0 |

| Elution Volume | Later | Earlier |

Note: The data in this table is hypothetical and illustrates the expected trends.

Thermal and Physicochemical Analysis of Complex Stability

Thermal analysis techniques are essential for evaluating the stability of this compound complexes and for understanding their decomposition behavior.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC thermograms can reveal important thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For this compound complexes, DSC can be used to assess the effect of chromium binding on the thermal stability of the polymer. The chelation of chromium ions with the carboxyl groups of the D-Galacturonan is expected to restrict the mobility of the polymer chains, leading to an increase in the glass transition temperature. The DSC thermogram of the complex may also show changes in the endothermic and exothermic peaks associated with decomposition, indicating an alteration of the thermal degradation pathway.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for studying the thermal decomposition of this compound complexes and for quantifying the loss of different components, such as water and the organic ligand. A typical TGA curve for the complex would likely show several distinct weight loss steps. The initial weight loss, occurring at lower temperatures (typically below 150 °C), can be attributed to the loss of adsorbed and coordinated water molecules. Subsequent weight loss at higher temperatures corresponds to the decomposition of the D-Galacturonan backbone. The presence of chromium is expected to influence the decomposition temperature and the final residual mass. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to identify the temperatures at which the decomposition is most rapid.

Table 4: Representative Thermal Analysis Data for a this compound Complex

| Thermal Analysis Technique | Temperature Range (°C) | Observation | Interpretation |

| DSC | 80 - 120 | Endothermic peak | Glass Transition (Tg) |

| 200 - 250 | Exothermic peak | Onset of decomposition | |

| TGA | 50 - 150 | ~10% weight loss | Loss of adsorbed and coordinated water |

| 200 - 400 | ~50% weight loss | Decomposition of the D-Galacturonan ligand | |

| > 400 | Stable residual mass | Formation of chromium oxide |

Note: The data in this table is illustrative and based on typical thermal behavior of metal-polysaccharide complexes.

Conductometric Titrations: Stoichiometry and Stability Constants of Complex Formation

Conductometric titration is a robust electro-analytical technique used to determine the stoichiometry of complex formation between a polyelectrolyte, such as D-galacturonan, and a metal ion. The principle relies on monitoring the change in electrical conductivity of a solution as a titrant is incrementally added. When a solution of a chromium salt is titrated against a solution of D-galacturonan, the highly mobile chromium ions (Cr³⁺) are replaced by the less mobile, larger complex ions formed with the galacturonan polymer chains. This substitution leads to a distinct change in the conductivity of the solution.

The titration curve is generated by plotting the measured conductance against the volume of titrant added. The curve typically consists of two linear segments with different slopes. The point of intersection of these lines, known as the equivalence point, reveals the molar ratio at which the metal ions and the binding sites on the polymer chain have fully reacted. This ratio defines the stoichiometry of the complex.

While specific conductometric titration studies on the D-galacturonan and chromium salt system are not widely detailed in publicly available literature, research on the interaction between chromium (III) and galacturonic acid (the monomeric unit of D-galacturonan) provides critical insights into the binding behavior. Studies using ion-exchange experiments combined with chemical equilibrium modeling have been employed to determine the stoichiometry and stability constants for Cr(III)-galacturonic acid complexes. nih.gov

Research indicates that the complexation of Cr(III) with galacturonic acid is best described by the formation of a mixture of both 1:1 and 1:2 (metal:ligand) complexes, particularly at an acidic pH of around 4. nih.gov The binding primarily occurs through the carboxylic acid groups of the uronic acid residues. nih.gov The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the ligand. Higher values indicate a more stable complex. The determined stability constants for these complexes are summarized in the table below.

Table 1: Stability Constants for Chromium (III) - Galacturonic Acid Complexes This interactive table summarizes the stoichiometry and stability constants for complexes formed between Chromium (III) and Galacturonic Acid.

| Complex Species | Stoichiometry (Cr³⁺:Ligand) | Stability Constant (log K) |

|---|---|---|

| [Cr(GalA)]²⁺ | 1:1 | 5.50 (± 0.20) |

| [Cr(GalA)₂]⁺ | 1:2 | 9.85 (± 0.14) |

Data sourced from Gu, B. et al. (2011). nih.gov

Isothermal Titration Calorimetry (ITC): Elucidation of Thermodynamic Parameters (Enthalpy, Entropy, Gibbs Free Energy) of Complexation

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique that provides a complete thermodynamic profile of binding interactions in a single experiment. frontiersin.org It directly measures the heat released (exothermic reaction) or absorbed (endothermic reaction) when one component (e.g., chromium salt solution) is titrated into a solution containing the binding partner (D-galacturonan). From the resulting data, the binding affinity (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) can be determined. The Gibbs free energy change (ΔG), which indicates the spontaneity of the reaction, is then calculated using the equation:

ΔG = -RT ln(Kₐ) = ΔH - TΔS

(where R is the gas constant and T is the absolute temperature).

Similarly, studies on the binding of chromium(III) to other materials have also shown the process to be endothermic and entropy-driven, with a positive ΔH and a positive ΔS resulting in a negative ΔG. nih.gov Therefore, it is plausible to hypothesize that the complexation of chromium ions with D-galacturonan would also be an endothermically driven process, governed by a significant positive entropy change.

An illustrative ITC data set for a hypothetical D-galacturonan-chromium interaction, based on analogous metal-polysaccharide systems, is presented below.

Table 2: Illustrative Thermodynamic Parameters for D-Galacturonan-Chromium Salt Complexation via ITC This interactive table presents a hypothetical but representative thermodynamic profile for the interaction between D-Galacturonan and a Chromium salt, as would be determined by Isothermal Titration Calorimetry. The values are based on trends observed in similar metal-pectin binding studies.

| Thermodynamic Parameter | Symbol | Illustrative Value | Unit | Interpretation |

|---|---|---|---|---|

| Binding Affinity Constant | Kₐ | 5.0 x 10⁴ | M⁻¹ | Indicates a strong binding interaction. |

| Stoichiometry | n | 0.45 | (mol Cr³⁺ / mol GalA) | Represents the ratio of metal ions bound per galacturonic acid monomer. |

| Enthalpy Change | ΔH | +8.5 | kJ/mol | A positive value signifies an endothermic reaction (heat is absorbed). |

| Entropy Change | ΔS | +120 | J/mol·K | A large positive value indicates the reaction is entropy-driven, likely due to water release. |

Mechanistic Elucidation of Chromium D Galacturonan Complexation

General Principles of Metal Ion-Polysaccharide Interaction

The binding of metal ions to polysaccharides like D-galacturonan is a complex phenomenon driven by several types of intermolecular forces. The stability and nature of the resulting complex are dictated by the interplay of these interactions.

Chelation, the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion, is a primary mechanism in the binding of metals to polysaccharides. D-galacturonan possesses multiple functional groups capable of donating electron pairs to a chromium ion, primarily the carboxylate (-COO⁻) and hydroxyl (-OH) groups. The presence of these ionizable carboxylic groups is a significant factor in promoting the binding of metallic ions.

The carboxylate groups of the galacturonic acid residues can act as potent ligands for chromium ions. researchgate.net Additionally, the hydroxyl groups along the polysaccharide backbone can also participate in coordination, leading to the formation of stable chelate rings. This multidentate binding is enthalpically favorable and results in a more stable complex than monodentate interactions. Studies on the interaction of D-galacturonic acid with chromium have shown that the carboxylate and the α-OH group can be involved in binding. nih.gov

Table 1: Functional Groups of D-Galacturonan Involved in Chromium Chelation

| Functional Group | Role in Chelation |

| Carboxylate (-COO⁻) | Primary binding site, forms strong coordinate bonds with Cr³⁺. |

| Hydroxyl (-OH) | Secondary binding site, participates in multidentate coordination. |

This table summarizes the key functional groups on the D-galacturonan polymer that contribute to the chelation of chromium ions.

Electrostatic forces play a crucial role in the initial attraction and subsequent stabilization of the chromium-D-galacturonan complex. D-galacturonan is an anionic polysaccharide, and its negative charge density, primarily due to the deprotonated carboxyl groups, facilitates the attraction of positively charged chromium ions. nih.govresearchgate.net The formation of these complexes is highly dependent on parameters such as the linear charge density of the polymer and the pH of the solution, which influences the ionization state of the carboxyl groups.

The ionic strength of the surrounding medium significantly impacts the electrostatic interactions. An increase in ionic strength can lead to a charge-screening effect, which weakens the electrostatic attraction between the chromium ions and the polysaccharide chain. nih.govmdpi.com This can result in a decrease in the formation of the complex. nih.govmdpi.com Conversely, at low ionic strength, the electrostatic attraction is more pronounced, favoring complexation. nih.gov The pH of the solution also plays a critical role; as the pH increases, more carboxyl groups become deprotonated, leading to a higher negative charge density on the D-galacturonan and stronger electrostatic attraction for chromium ions. nih.gov

Table 2: Factors Influencing Electrostatic Interactions in Chromium-D-Galacturonan Complexation

| Factor | Effect on Complex Formation |

| Charge Density | Higher negative charge density on D-galacturonan (e.g., at higher pH) enhances electrostatic attraction to Cr³⁺. nih.gov |

| Ionic Strength | Increased ionic strength can shield charges, weakening the electrostatic attraction and potentially reducing complexation. nih.govmdpi.com |

This table outlines the key factors that modulate the electrostatic interactions between chromium ions and D-galacturonan.

Specific Chromium Binding Sites and Coordination Geometries on D-Galacturonan

The specific manner in which chromium ions bind to the D-galacturonan chain involves preferred locations and results in particular coordination geometries.

Research indicates that the primary ligation sites for metal ions on the galacturonan chain are the carboxylate groups. researchgate.net For chromium, it is expected that the negatively charged carboxylate groups are the most favorable binding sites due to the strong electrostatic attraction and the ability to form stable coordinate bonds. The hydroxyl groups, particularly those in favorable stereochemical positions relative to the carboxylate groups, can also participate in chelation, leading to a more stable complex. nih.gov The specific coordination can involve both intramolecular (within the same chain) and intermolecular (between different chains) binding.

The coordination geometry of chromium(III) is typically octahedral. nih.gov In the context of D-galacturonan, the chromium ion would be coordinated to oxygen atoms from the carboxylate and hydroxyl groups of the sugar residues, as well as water molecules to complete its coordination sphere.

The "egg-box" model is a widely accepted mechanism for the gelation of pectins (which are rich in D-galacturonan) in the presence of divalent cations like calcium. nih.govnih.govresearchgate.net This model proposes that the divalent cations fit into the cavities formed by the buckled polysaccharide chains, cross-linking them through coordination with the carboxylate groups of adjacent chains. researchgate.net This creates a structure resembling an egg box, with the metal ions as the "eggs" held within the "carton" of the polysaccharide chains.

While the egg-box model was developed for divalent cations, its principles can be considered as an analogy for the binding of chromium(III). As a trivalent cation, Cr³⁺ has a stronger coordinating ability than divalent cations. It could potentially form even more stable cross-links between D-galacturonan chains. However, the higher charge and different ionic radius of Cr³⁺ compared to Ca²⁺ would likely lead to differences in the precise geometry and stability of the resulting "egg-box" like structure. The formation of such a structure with chromium would involve the coordination of Cr³⁺ with carboxylate and hydroxyl groups from neighboring D-galacturonan chains, leading to a three-dimensional network. While the classic "egg-box" model specifically describes the dimerization of polysaccharide chains by divalent cations, the concept of inter-chain cross-linking by a multivalent cation like chromium remains a plausible mechanism for the formation of a stable chromium-D-galacturonan complex. nih.govnih.gov It is important to note that the applicability of this model to chromium is an extrapolation and may not perfectly mirror the well-studied case of divalent cations. nih.gov

Computational and Theoretical Modeling of D Galacturonan, Chromium Salt Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For the D-galacturonan, chromium salt system, MD simulations can reveal detailed information about the dynamic interactions between the polysaccharide chains, chromium ions, and the surrounding solvent molecules, typically water.

In aqueous solutions, chromium ions (Cr³⁺) are surrounded by a shell of water molecules, known as the hydration shell. The structure and dynamics of this shell are crucial for understanding how the ion interacts with the D-galacturonan polymer. MD simulations can characterize this hydration environment in detail.

The presence of the D-galacturonan chain, with its negatively charged carboxyl groups, significantly influences the solvation dynamics of Cr³⁺. Simulations show that water molecules in the ion's first hydration shell are exchanged with the carboxyl oxygen atoms of the galacturonic acid residues. This process is fundamental to the binding mechanism. The simulations can quantify the number of water molecules in the primary and secondary hydration shells and their residence times, providing a dynamic picture of the local environment around the chromium ion as it approaches and binds to the polymer. nih.govbohrium.com Studies on similar polysaccharide systems, such as hyaluronan, have shown that a subensemble of water molecules in the hydration shell is slowed down, amounting to approximately 15 water molecules per disaccharide unit. nih.gov

Table 1: Typical Parameters from MD Simulations of Ion Hydration

| Parameter | Description | Typical Findings in Polysaccharide Systems |

| Coordination Number (CN) | The average number of water molecules or polymer functional groups in the ion's first hydration shell. | For trivalent ions like Cr³⁺, the CN is typically 6 to 9, forming a well-defined octahedral or more complex geometry. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Sharp peaks in the Cr-O (water) and Cr-O (carboxylate) RDFs indicate stable, well-defined hydration and binding shells. |

| Mean Residence Time (MRT) | The average time a water molecule spends in the ion's hydration shell before being replaced by another. | MRTs for water in the first hydration shell of trivalent cations are significantly longer than in bulk water, indicating strong binding. |

Upon binding chromium, the flexibility of the D-galacturonan chain is generally reduced. The strong ionic cross-links created by the Cr³⁺ ions between different carboxyl groups, either on the same chain or between adjacent chains, restrict the rotational freedom of the glycosidic linkages. researchgate.netnih.gov This leads to a more rigid and compact polymer conformation. This phenomenon is central to the gelation process observed in pectins when exposed to multivalent cations and is often described by the "egg-box" model, where the cation is chelated between carboxyl groups of the polygalacturonic acid chains. researchgate.netepa.gov Conformational analyses from MD trajectories, such as measuring the radius of gyration and end-to-end distance, can quantify the extent of this compaction. nih.govnih.gov

For applications such as controlled release or the development of biosorbents, understanding the diffusion of chromium ions within a D-galacturonan hydrogel matrix is critical. MD simulations, often complemented by reaction-diffusion models, can predict the transport behavior of ions within these complex media. mst.eduresearchgate.net

Simulations can model the porous structure of the hydrogel and track the trajectory of individual chromium ions as they move through the matrix. The diffusion coefficient of Cr³⁺ within the gel is expected to be significantly lower than in bulk water due to several factors:

Tortuosity: The ions must navigate a complex, non-linear path through the polymer network.

Electrostatic Interactions: The strong electrostatic attraction between the positively charged chromium ions and the negatively charged polymer matrix retards diffusion.

These simulations provide quantitative data on diffusion coefficients, which are essential for designing and optimizing D-galacturonan-based materials for specific applications involving chromium ion sequestration or delivery. mst.edu

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Binding Energies

While MD simulations excel at describing the dynamic behavior of large systems, quantum chemical methods are necessary to investigate the electronic structure, bond characteristics, and energetics of the chromium-D-galacturonan interaction with high accuracy. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose. semanticscholar.org

DFT calculations can be performed on a model system, such as a chromium ion complexed with one or two galacturonic acid monomers, to elucidate the nature of the chemical bond. These calculations reveal that the interaction is primarily ionic, driven by the electrostatic attraction between the positively charged Cr³⁺ and the negatively charged carboxylate groups (-COO⁻). nih.gov

However, a degree of covalent character is also present, involving the overlap of the chromium d-orbitals with the oxygen p-orbitals of the carboxylate group. Analysis of the electron density distribution, often visualized through molecular orbitals or electron density maps, can precisely map out this charge sharing. geniusjournals.orggeniusjournals.org Key parameters derived from these calculations include:

Bond Lengths: The equilibrium distance between the chromium ion and the coordinating oxygen atoms.

Bond Angles: The geometry of the coordination complex.

Binding Energy: The energy released upon the formation of the complex, which quantifies the strength of the interaction. researchgate.net

Studies on chromium complexes have historically been challenging for quantum chemistry due to the element's complex electronic structure, but modern DFT functionals and computational power can provide accurate descriptions. unige.chnih.gov

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be used to validate and interpret experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy.

DFT calculations can compute the vibrational frequencies of the D-galacturonan-chromium complex. geniusjournals.org The binding of chromium to the carboxylate groups leads to characteristic shifts in the vibrational frequencies of the C=O and C-O stretching modes. Specifically, the asymmetric and symmetric stretching frequencies of the -COO⁻ group are altered upon coordination. By comparing the calculated vibrational spectrum with the experimental FTIR spectrum, researchers can confirm the binding mode and coordination environment of the chromium ion. This synergy between theoretical prediction and experimental measurement provides a robust framework for characterizing the structure of this compound.

Table 2: DFT-Predicted Parameters for Chromium-Carboxylate Interactions

| Parameter | Description | Predicted Effect of Cr³⁺ Binding |

| Binding Energy | The strength of the interaction between Cr³⁺ and the carboxylate groups. | High, indicating a strong and stable complex formation. |

| Cr-O Bond Length | The distance between the chromium ion and the coordinating oxygen atoms of the carboxylate group. | Typically in the range of 2.0 - 2.2 Å. |

| Electron Density Analysis | Distribution of electrons in the complex, indicating charge transfer and bond character. | Shows significant charge transfer from the carboxylate oxygens to the Cr³⁺ ion, confirming a highly ionic bond with some covalent character. |

| Vibrational Frequencies (FTIR) | Predicted shifts in the vibrational modes of the carboxylate group upon ion binding. | A shift in the asymmetric and symmetric -COO⁻ stretching frequencies, which can be directly compared with experimental FTIR data for validation. |

Calculation of Binding Affinities and Stability of Different Coordination Modes

The interaction between chromium ions and D-galacturonan chains is primarily driven by the electrostatic attraction between the positively charged chromium cations and the negatively charged carboxyl groups of the galacturonic acid residues. researchgate.net Computational methods are essential for quantifying the strength of these interactions (binding affinity) and for determining the stability of various possible geometric arrangements (coordination modes).

Binding Affinity Calculations: The binding affinity represents the strength of the interaction between the chromium ion and the D-galacturonan polymer. Theoretical calculations can estimate the free energy of binding (ΔG_bind), a thermodynamic quantity that directly relates to the binding constant (K_b). A more negative ΔG_bind indicates a stronger and more spontaneous interaction. Methods to calculate binding affinities range from computationally intensive quantum mechanical (QM) calculations on small oligomer fragments to more efficient molecular mechanics (MM) based approaches like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) performed on snapshots from molecular dynamics simulations.

Stability of Coordination Modes: Chromium ions can coordinate with D-galacturonan in several ways. A key factor is the degree of methylesterification of the galacturonic acid units; binding predominantly occurs at the non-esterified, negatively charged carboxyl groups. mdpi.com A widely accepted coordination model for divalent cations with D-galacturonan (pectin) is the "egg-box" model, where the cation is chelated by carboxyl and hydroxyl groups from two adjacent polymer chains. researchgate.net Computational studies can assess the relative stability of this and other potential coordination modes, such as binding to a single chain or coordination involving water molecules.

By performing geometry optimizations and frequency calculations using QM methods, researchers can determine the stability of different coordination geometries. Molecular dynamics simulations can further explore the dynamic stability of these complexes over time in a simulated aqueous environment, revealing how factors like chain flexibility and solvent interactions influence the longevity of specific coordination modes. For instance, studies on similar polysaccharide-cation systems have shown that a minimum number of consecutive unesterified galacturonic acid residues is required to form a stable complex. researchgate.net

Below is a representative table illustrating the type of data that can be generated from computational studies on the binding of metal ions to D-galacturonan oligomers.

| Coordination Mode | Description | Calculated Binding Energy (ΔE_bind) (kcal/mol) | Key Interacting Groups |

|---|---|---|---|

| Intra-chain Monodentate | Cation binds to a single carboxyl group on one chain. | -45.8 | COO⁻ |

| Intra-chain Bidentate | Cation chelates with a carboxyl group and a neighboring hydroxyl group on the same chain. | -62.3 | COO⁻, OH |

| Inter-chain ("Egg-Box" Model) | Cation is coordinated by carboxyl and hydroxyl groups from two parallel chains. | -115.7 | 2x COO⁻, 2x OH |

Note: The values in Table 1 are hypothetical and for illustrative purposes to demonstrate the relative stability of different binding modes that can be assessed computationally.

Force Field Development and Parameterization for Accurate D-Galacturonan, Chromium System Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational studies on large biomolecular systems, but their accuracy is critically dependent on the quality of the underlying force field. ethz.ch A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. nih.gov Standard biomolecular force fields like CHARMM, AMBER, and GROMOS have well-developed parameters for common biopolymers like proteins and nucleic acids, and increasingly for carbohydrates, but often lack specific parameters for metal ions interacting with polysaccharides. ethz.chnih.govresearchgate.netresearchgate.net

Therefore, accurate simulations of the this compound system necessitate the development and parameterization of a specific force field. This process involves several key steps:

Defining the Functional Form: The potential energy function typically includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

Parameterizing Bonded Terms: This involves determining the equilibrium values and force constants for bonds, angles, and dihedrals involving the chromium ion and the coordinating atoms of the D-galacturonan (primarily oxygen atoms from carboxyl and hydroxyl groups). These parameters are typically derived by fitting to high-level quantum mechanics calculations performed on model compounds (e.g., a chromium ion complexed with one or two galacturonic acid molecules).

Parameterizing Non-Bonded Terms: This is the most critical part for accurately capturing the coordination chemistry. It involves defining the van der Waals parameters (Lennard-Jones potential) and the partial atomic charges for the chromium ion and the atoms of the D-galacturonan binding site. The charges are particularly important for describing the strong electrostatic component of the interaction. These are often derived from QM calculations using methods like restrained electrostatic potential (RESP) fitting.

The complexity of carbohydrates, with their numerous chiral centers and stereoisomers, presents unique challenges for force field development. nih.gov The goal is to create a set of parameters that are transferable and can accurately reproduce both quantum mechanical data and experimental observables, such as binding constants or structural data from spectroscopy.

| Parameter Type | Interaction Term | Description | Derivation Method |

|---|---|---|---|

| Bond Stretching | Cr-O (carboxyl) | Force constant and equilibrium distance for the chromium-oxygen bond. | Fit to QM potential energy surface scan. |

| Angle Bending | O-Cr-O | Force constant and equilibrium angle for coordinated oxygen atoms. | Fit to QM geometry optimization data. |

| Electrostatics | Partial Atomic Charges | Charges on the Cr ion and coordinating D-galacturonan atoms. | Quantum mechanics (e.g., RESP or Merz-Kollman). |

| Van der Waals | Lennard-Jones Parameters (σ, ε) | Defines the size and attractive/repulsive nature of the Cr ion. | Fit to experimental data (e.g., hydration free energy) or QM interaction energies. |

Molecular Docking Studies for Predicting Preferential Chromium Binding Sites on D-Galacturonan Oligomers

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to another (a receptor) to form a stable complex. nih.gov In the context of the this compound system, docking can be used to identify the most likely binding sites for chromium ions on a D-galacturonan oligomer chain.

The docking process generally involves:

Preparation of Structures: A three-dimensional model of the D-galacturonan oligomer is generated. This can be built using standard molecular modeling software and its geometry optimized using a suitable force field. The ligand is the chromium ion, typically modeled as a hydrated ion (e.g., [Cr(H₂O)₆]³⁺) to account for its aqueous environment.

Defining the Search Space: A "binding box" is defined on the surface of the D-galacturonan structure, encompassing the potential binding regions. Given the chemistry of D-galacturonan, this box would be centered around the regions with exposed carboxyl groups. researchgate.netmdpi.com

Sampling and Scoring: The docking algorithm, such as that used in software like AutoDock, systematically samples a large number of possible positions and orientations of the chromium ion within the search space. nih.gov Each generated "pose" is evaluated by a scoring function, which estimates the binding affinity. The poses are then ranked, with the highest-scoring poses representing the most probable binding modes.

Docking studies can rapidly screen various possibilities and predict that the preferential binding sites for chromium are the pockets formed by consecutive, unesterified galacturonic acid residues. These regions offer a high density of negative charge and the correct geometry for chelation. The results of docking can provide a starting point for more computationally expensive studies, such as long-timescale molecular dynamics simulations, to validate the predicted binding modes and study their dynamic behavior.

| Step | Action | Details and Key Considerations | Expected Output |

|---|---|---|---|

| 1. Receptor Preparation | Build and optimize the D-galacturonan structure. | Use a chain of 8-12 residues. Assign partial charges using a carbohydrate force field. | A 3D coordinate file (e.g., PDB format) of the oligomer. |

| 2. Ligand Preparation | Define the chromium ion. | Model as a single ion or a hydrated complex. Assign appropriate charge (+3). | A 3D coordinate file for the ligand. |

| 3. Grid Box Definition | Specify the search space on the receptor. | Center the grid box on the region of unesterified carboxyl groups. | Grid parameter files for the docking software. |

| 4. Docking Simulation | Run the docking algorithm (e.g., Lamarckian Genetic Algorithm). | Perform multiple independent runs to ensure thorough sampling. | A set of predicted binding poses with their corresponding scores. |

| 5. Analysis of Results | Cluster and rank the resulting poses. | Analyze the top-scoring poses to identify common binding motifs and key interactions (e.g., distances to carboxyl oxygens). | Identification of the most probable chromium binding sites on the D-galacturonan chain. |

Advanced Research Applications of D Galacturonan, Chromium Salt Excluding Prohibited Content

Bioremediation and Environmental Engineering Research

In the realm of environmental engineering, the focus of research is on leveraging the chemical properties of D-galacturonan to mitigate chromium pollution in controlled laboratory settings. The interaction between the polysaccharide and chromium ions is fundamental to these research applications.

The sequestration of chromium ions, particularly the highly toxic hexavalent chromium (Cr(VI)), by D-galacturonan from aqueous solutions is a multifaceted process primarily driven by the functional groups present on the polymer chain. The carboxyl (-COOH) and hydroxyl (-OH) groups of the galacturonic acid residues serve as active sites for chromium binding. The mechanisms under investigation include:

Ion Exchange: The carboxylic acid groups can deprotonate to form carboxylate ions (-COO⁻). These negatively charged sites can attract and bind positively charged chromium species, such as Cr(III), or interact with chromium-containing anions.

Chelation and Complexation: The spatial arrangement of carboxyl and hydroxyl groups can facilitate the formation of stable chelate rings with chromium ions. This process involves the donation of electron pairs from oxygen atoms to the chromium ion, forming strong coordinate bonds.

Electrostatic Attraction: The surface of D-galacturonan-based materials can become protonated under acidic conditions, leading to a net positive charge. This positive surface charge enhances the electrostatic attraction of anionic chromium species, such as chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻), which are predominant forms of Cr(VI) in acidic solutions. mdpi.comewha.ac.kr

Reduction: Research indicates that some biosorbents can reduce toxic Cr(VI) to the less toxic and less mobile Cr(III). biochartoday.com The functional groups on the D-galacturonan polymer may contribute to this reduction process, which is often followed by the precipitation or adsorption of Cr(III).

The efficiency of these mechanisms is highly dependent on the pH of the aqueous system. Lower pH values (typically in the acidic range of 2-4) generally favor the adsorption of Cr(VI) due to the protonation of the adsorbent surface and the prevalence of HCrO₄⁻ ions. mdpi.comewha.ac.kr

Research efforts are directed towards fabricating efficient and robust adsorbent materials from D-galacturonan for the removal of chromium from contaminated water in laboratory studies. These materials are being developed in various forms to optimize surface area, porosity, and mechanical stability.

Common forms of these experimental adsorbents include:

Beads and Gels: D-galacturonan can be cross-linked to form hydrogel beads, which are easy to handle and separate from water after the adsorption process.

Composites: To enhance the mechanical strength and adsorption capacity, D-galacturonan is often combined with other materials like chitosan, activated carbon, or biochar to form composite adsorbents. biochartoday.com

Modified Pectin (B1162225): Chemical modifications of pectin, the natural source of polygalacturonic acid, are explored to introduce new functional groups that have a higher affinity for chromium ions.

The performance of these adsorbents is evaluated based on several parameters, including their maximum adsorption capacity and the time required to reach equilibrium. The Langmuir and Freundlich isotherm models are commonly used to describe the adsorption equilibrium data.

Comparative Adsorption Capacities of Various Biosorbents for Cr(VI)

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|

| Polypyrrole-based composites | 103.6 - 961.5 | ~2.0 | mdpi.com |

| Modified Chitosan-based adsorbents | 3.2 - 344.8 | < 4.0 | mdpi.com |

| Sodium Alginate-Biochar Composite | 30.66 | Not Specified | biochartoday.com |

| Pomegranate-Peel-Derived Biochar | 16.23 | 4.0 | researchgate.net |

For an adsorbent to be economically viable and environmentally friendly, its ability to be regenerated and reused over multiple cycles is crucial. Research in this area focuses on identifying effective eluents to desorb the bound chromium from the saturated adsorbent, thereby restoring its adsorption capacity.

Commonly investigated regenerating agents include:

Acids: Dilute solutions of strong acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often effective in desorbing chromium ions by protonating the binding sites and promoting the release of the metal. researchgate.net

Bases: Alkaline solutions, such as sodium hydroxide (B78521) (NaOH), can also be used to desorb chromium, particularly anionic species, by deprotonating the adsorbent surface and inducing electrostatic repulsion.

Salts: Concentrated salt solutions can facilitate ion exchange, where the salt ions compete with the bound chromium for the active sites on the adsorbent.

The success of the regeneration process is typically evaluated by the desorption efficiency and the retention of adsorption capacity in subsequent cycles. Research has shown that some adsorbents can be reused for several cycles with only a minor loss in efficiency. researchgate.netmdpi.com

Materials Science and Engineering Research: Focus on Bio-Inspired Scaffolds and Composites

In materials science, D-galacturonan, chromium salt is investigated for the creation of novel biomaterials. The ability of the polysaccharide to form gels and the interaction with chromium ions are exploited to fabricate hydrogels and nanocomposites for specialized research applications.

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. D-galacturonan can be used to form hydrogels, and the incorporation of chromium ions can influence their properties. The fabrication of these hydrogels for research scaffolds involves cross-linking the polygalacturonic acid chains. This can be achieved through:

Ionic Cross-linking: Divalent or trivalent cations can form ionic bridges between the negatively charged carboxylate groups of different polymer chains. While chromium(III) could theoretically act as a cross-linker, other ions like calcium (Ca²⁺) are more commonly used in the initial hydrogel formation. nih.gov

Covalent Cross-linking: Chemical cross-linkers can be used to form covalent bonds between the polymer chains, resulting in more stable hydrogels. nih.gov

The resulting hydrogels can be fabricated into porous scaffolds using techniques like freeze-drying. mdpi.com These scaffolds possess an interconnected pore structure that is essential for applications in tissue engineering research, as it allows for cell infiltration and nutrient transport. The presence of chromium within the hydrogel matrix could be investigated for its potential to modulate cellular behavior in research settings.

Biopolymer-based nanocomposites are materials where nanoparticles are dispersed within a biopolymer matrix. The incorporation of this compound into such composites is an area of exploratory research for controlled release applications. nih.govmdpi.com

In this context, D-galacturonan acts as the biopolymer matrix, which can encapsulate and control the release of various agents. The chromium salt could be the active agent to be released, or it could be part of the matrix, influencing the release profile of other encapsulated substances.

The release of substances from these nanocomposites is governed by several mechanisms, including:

Diffusion: The encapsulated agent diffuses through the polymer matrix into the surrounding medium.

Swelling: The hydrogel matrix swells in an aqueous environment, leading to the release of the entrapped agent.

Degradation: The biopolymer matrix gradually degrades, releasing the encapsulated substance over time.

These nanocomposites can be formulated as microcapsules, nanoparticles, or films. mdpi.com Research in this area aims to understand how the composition and structure of the nanocomposite affect the release kinetics, which is crucial for developing systems with predictable and sustained release profiles for various research applications.

Rheological Characterization of D-Galacturonan, Chromium Gels and Films for Material Performance in Research Applications

The rheological properties of this compound gels and films are critical determinants of their performance in various research applications. While specific studies on D-galacturonan crosslinked exclusively with chromium are limited, a comprehensive understanding can be extrapolated from the extensive research on pectin, a polysaccharide primarily composed of D-galacturonic acid, and its interactions with various metal ions, including trivalent cations. The rheological behavior of these materials is governed by the formation of a three-dimensional network, where chromium ions (Cr³⁺) are believed to act as crosslinking agents between the carboxyl groups of the D-galacturonan chains.

The gelation of D-galacturonan in the presence of trivalent cations like chromium is analogous to the "egg-box" model proposed for divalent cations, but with potentially stronger and more complex junction zones. nih.gov Trivalent ions can form an additional ionic bond between pectin chains, leading to a more robust three-dimensional network. nih.gov This enhanced crosslinking is expected to significantly influence the viscoelastic properties of the resulting gels and the mechanical strength of films.

Viscoelastic Properties of D-Galacturonan, Chromium Gels: